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Compound of Interest

Compound Name: Maltose phosphorylase

Cat. No.: B15573737

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning, expression,
and purification of recombinant maltose phosphorylase. Maltose phosphorylase (MP) is an
enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and
glucose.[1][2] This enzyme has significant applications in clinical diagnostics, food analysis,
and the enzymatic synthesis of oligosaccharides.[2] The following sections detail the
methodologies for producing functional recombinant maltose phosphorylase, often utilizing a
maltose-binding protein (MBP) fusion system for enhanced expression and simplified
purification.[3][4]

Data Presentation

Table 1: Properties of Recombinant Maltose
Phosphorylase
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Property Value Source Organism Reference
Molecular Mass )
) ~75 kDa Lactococcus lactis [5]
(Subunit)
Molecular Mass ) i
~88 kDa Lactobacillus brevis [6]

(Subunit)

Native Molecular

Mass

~196 kDa (Dimer)

Lactobacillus brevis

[6]

Isoelectric Paoint (pl)

7.0

Lactococcus lactis

[5]

Isoelectric Point (pl)

4.2 and 4.6 (isoforms)

Lactobacillus brevis

[6]

Optimum pH 6.5 Lactobacillus brevis [6]
Optimum pH 8.1 Bacillus sp. AHU2001 [71[8]
Optimum Temperature  36°C Lactobacillus brevis [6]
Optimum Temperature  45°C Bacillus sp. AHU2001 [718]

Specific Activity

> 10 U/mg lyophilizate

Enterococcus sp. (in
E. coli)

[1]

Unit Definition: One unit (U) is the amount of enzyme that produces 1 umol of D-glucose per
minute at 30°C and pH 7.0.[1]

Table 2: Kinetic Parameters of Maltose Phosphorylases

Substrate Km (mM) Source Organism Reference
Maltose 0.9 Lactobacillus brevis [6]
Phosphate 1.8 Lactobacillus brevis [6]

Experimental Protocols
Protocol 1: Cloning of Maltose Phosphorylase Gene into
an Expression Vector
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This protocol describes the general steps for cloning the maltose phosphorylase gene into a
PMAL vector, which facilitates the expression of the target protein as a fusion with maltose-
binding protein (MBP).[3][4][9]

1. Primer Design and PCR Amplification:

o Design forward and reverse primers for the maltose phosphorylase gene from the desired
source organism. The primers should include restriction sites compatible with the multiple
cloning site of the pMAL vector.

o Perform PCR to amplify the maltose phosphorylase gene using genomic DNA from the
source organism as a template.

2. Vector and Insert Preparation:

» Digest the pMAL vector and the purified PCR product with the selected restriction enzymes.
o Purify the digested vector and insert using a gel purification kit.

3. Ligation:

 Ligate the digested insert into the prepared pMAL vector using T4 DNA ligase.

4. Transformation:

o Transform the ligation mixture into competent E. coli cells (e.g., DH5a for plasmid
propagation).

» Plate the transformed cells on LB agar plates containing ampicillin (100 ug/mL) and incubate
overnight at 37°C.

5. Colony PCR and Sequence Verification:

e Screen colonies by colony PCR using the gene-specific primers to identify clones containing
the insert.

« |solate plasmid DNA from positive clones and verify the sequence of the insert by DNA
sequencing.
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Caption: Workflow for cloning the maltose phosphorylase gene.

Protocol 2: Expression of Recombinant Maltose
Phosphorylase

This protocol outlines the expression of the MBP-maltose phosphorylase fusion protein in E.

coli.

1

N

. Transformation into Expression Host:

Transform the verified recombinant plasmid into a suitable E. coli expression strain (e.g.,
BL21(DE3)).

Plate on LB agar with ampicillin (100 pg/mL) and incubate overnight at 37°C.
. Starter Culture:
Inoculate a single colony into 5-10 mL of LB medium containing ampicillin (100 pg/mL).

Incubate overnight at 37°C with shaking.
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3. Large-Scale Culture and Induction:
e Inoculate 1 L of LB medium (containing ampicillin) with the overnight starter culture.

o Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.5-0.6.

 Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[9][10]

o Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature
(e.g., 16-20°C) for improved protein folding.

4. Cell Harvesting:
» Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[10]

o Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for
purification.
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Caption: Workflow for recombinant protein expression.
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Protocol 3: Purification of MBP-Maltose Phosphorylase
Fusion Protein

This protocol describes the purification of the MBP-tagged maltose phosphorylase using
amylose affinity chromatography.[9][11]

1. Cell Lysis:

o Resuspend the cell pellet in column buffer (e.g., 20 mM Tris-HCI, 200 mM NaCl, 1 mM
EDTA, pH 7.4).

e Lyse the cells by sonication on ice.

o Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
2. Affinity Chromatography:

o Equilibrate an amylose resin column with column buffer.

o Load the clarified supernatant onto the column.

e Wash the column with several column volumes of column buffer to remove unbound
proteins.

o Elute the MBP-fusion protein with column buffer containing 10 mM maltose.[9]
3. (Optional) Tag Cleavage and Further Purification:

 If required, cleave the MBP tag from the maltose phosphorylase using a site-specific
protease (e.g., TEV protease, Factor Xa) according to the manufacturer's instructions.[9]

o Further purify the tag-free maltose phosphorylase using ion-exchange or size-exclusion
chromatography to separate it from the MBP tag and the protease.

4. Protein Analysis:

e Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
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» Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 4: Maltose Phosphorylase Activity Assay

This protocol is for determining the enzymatic activity of the purified maltose phosphorylase.
The principle involves measuring the amount of glucose produced from the phosphorolysis of
maltose.[7][12][13]

1. Reagents:
e 50 mM HEPES-NaOH buffer, pH 7.0
e 0.2 M Maltose solution in HEPES buffer
e 0.2 M Phosphate solution (e.g., KH2P0O4), pH 7.0 in HEPES buffer
» 5N HCI (for stopping the reaction)
e Glucose assay kit (e.g., glucose oxidase-peroxidase based)
2. Assay Procedure:
 In atest tube, combine:
o 0.2 mL HEPES-NaOH buffer
o 0.1 mL Maltose solution
o 0.1 mL Phosphate solution
o Equilibrate the mixture at 30°C for 5 minutes.

» Start the reaction by adding 0.1 mL of the enzyme solution (appropriately diluted in cold
HEPES buffer).

 Incubate for exactly 10 minutes at 30°C.

o Stop the reaction by adding 0.1 mL of 5 N HCI.
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Prepare a blank by adding the buffer instead of the enzyme solution.

Determine the amount of glucose produced using a glucose assay kit according to the
manufacturer's protocol. The absorbance is typically read at 505 nm.[12]

3. Calculation of Activity:

Calculate the enzyme activity based on the amount of glucose produced per unit time, using
a standard curve for glucose.
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Caption: Reaction catalyzed by Maltose Phosphorylase.
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Email: info@benchchem.com or Request Quote Online.

References

1. Maltose Phosphorylase from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes
[creative-enzymes.com]

2. Enzyme Activity Measurement of Maltose Phosphorylase [creative-enzymes.com]

3. Expression and purification of recombinant proteins by fusion to maltose-binding protein -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Genetic localization and regulation of the maltose phosphorylase gene, malP, in
Lactococcus lactis - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://biochemifa.kikkoman.com/e/products/detail/?id=13170
https://www.benchchem.com/product/b15573737?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573737?utm_src=pdf-body
https://www.benchchem.com/product/b15573737?utm_src=pdf-custom-synthesis
https://www.creative-enzymes.com/product/maltose-phosphorylase-from-e-coli-recombinant_3446.html
https://www.creative-enzymes.com/product/maltose-phosphorylase-from-e-coli-recombinant_3446.html
https://www.creative-enzymes.com/service/enzyme-activity-measurement-of-maltose-phosphorylase_195.html
https://pubmed.ncbi.nlm.nih.gov/10911622/
https://pubmed.ncbi.nlm.nih.gov/10911622/
https://www.researchgate.net/publication/12407439_Expression_and_Purification_of_Recombinant_Proteins_by_Fusion_to_Maltose-Binding_Protein
https://pubmed.ncbi.nlm.nih.gov/11390687/
https://pubmed.ncbi.nlm.nih.gov/11390687/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. Maltose phosphorylase from Lactobacillus brevis: purification, characterization, and
application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nim.nih.gov]

7. tandfonline.com [tandfonline.com]

8. Biochemical characteristics of maltose phosphorylase MalE from Bacillus sp. AHU2001
and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed
[pubmed.ncbi.nim.nih.gov]

9. neb.com [neb.com]

10. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative
BioMart [creativebiomart.net]

11. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC
[pmc.ncbi.nlm.nih.gov]

12. Maltose Phosphorylase (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]

13. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 |
Thermo Fisher Scientific - HK [thermofisher.com]

To cite this document: BenchChem. [Cloning and Expression of Recombinant Maltose
Phosphorylase: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15573737#cloning-and-expression-of-
recombinant-maltose-phosphorylase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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